molecular formula C13H20O B2632173 (2S)-2,4-Dimethyl-4-phenylpentan-1-ol CAS No. 2248172-02-1

(2S)-2,4-Dimethyl-4-phenylpentan-1-ol

Cat. No.: B2632173
CAS No.: 2248172-02-1
M. Wt: 192.302
InChI Key: FKKOUQJGSGYEOS-NSHDSACASA-N
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Description

(2S)-2,4-Dimethyl-4-phenylpentan-1-ol is a chiral secondary alcohol characterized by a phenyl group at the 4-position, methyl groups at positions 2 and 4, and a hydroxyl group at position 1 (Figure 1). Its molecular formula is C₁₃H₂₀O, with a molecular weight of 192.30 g/mol.

Properties

IUPAC Name

(2S)-2,4-dimethyl-4-phenylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-11(10-14)9-13(2,3)12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKOUQJGSGYEOS-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(C)(C)C1=CC=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,4-Dimethyl-4-phenylpentan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2,4-Dimethyl-4-phenylpentan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Hydrochloric acid or sulfuric acid for halogenation reactions.

Major Products:

    Oxidation: Formation of 2,4-Dimethyl-4-phenylpentan-2-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Fragrance Industry

(2S)-2,4-Dimethyl-4-phenylpentan-1-ol is primarily utilized as a fragrance ingredient. It imparts floral and sweet notes to perfumes and personal care products. The compound can be found in various formulations, including:

  • Fine fragrances : Used in perfumes and colognes for its pleasant scent profile.
  • Functional fragrances : Incorporated into household products like air fresheners and laundry detergents to enhance scent longevity.

Table 1: Applications in Fragrance Formulations

Application TypeTypical Concentration (%)Product Examples
Fine Fragrance0.1 - 20Perfumes, Eau de Toilettes
Household Products0.01 - 5Air fresheners, Fabric softeners
Personal Care Products0.1 - 10Body lotions, Shampoos

Pharmaceutical Applications

The compound's chiral nature makes it a valuable intermediate in pharmaceutical synthesis. Its ability to participate in asymmetric synthesis allows for the production of biologically active compounds with specific configurations.

Case Study: Synthesis of Chiral Drugs
Research indicates that this compound can be utilized in the synthesis of chiral drugs where stereochemistry is critical for efficacy. For instance, it can serve as a precursor for synthesizing anti-inflammatory agents or other therapeutic compounds through various chemical transformations.

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile building block. Its secondary alcohol functionality allows for:

  • Esterification : Formation of esters for use in various applications.
  • Oxidation reactions : Conversion to ketones or aldehydes which are useful intermediates in further synthetic pathways.

Table 2: Chemical Transformations Involving this compound

Transformation TypeReaction TypeProduct Example
EsterificationReaction with acidsEsters for flavoring or fragrance
OxidationReaction with oxidizing agentsKetones or aldehydes

Regulatory Considerations

As with many chemical compounds used in fragrances and pharmaceuticals, this compound must comply with safety regulations. The European Union’s REACH regulation requires thorough safety assessments for substances used in consumer products.

Mechanism of Action

The mechanism of action of (2S)-2,4-Dimethyl-4-phenylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share partial structural homology with (2S)-2,4-Dimethyl-4-phenylpentan-1-ol , differing primarily in functional groups and stereochemistry:

Table 1. Structural Comparison of Key Analogs
Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features
This compound (Target) C₁₃H₂₀O Alcohol, Phenyl, Methyl 192.30 Hydrophobic, chiral center at C2
(2S)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol C₁₈H₂₃NO Amino, Phenyl (×2), Alcohol 275.38 Basic amino group, enhanced CNS activity potential
(1R,2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]pentan-1-ol C₉H₁₉NO₂ Amino, Epoxide, Alcohol 189.25 Reactive epoxide ring, possible prodrug candidate
Key Observations:

Functional Group Impact: The amino substitution in the diphenyl analog () introduces polarity and basicity, enhancing water solubility under acidic conditions (via protonation) . This contrasts with the target compound’s purely hydrophobic profile. The epoxide group in the oxiran-containing analog () confers electrophilic reactivity, making it suitable for ring-opening reactions in synthetic chemistry .

Both the target and the epoxide analog () exhibit multiple stereocenters, underscoring the importance of enantiopure synthesis for activity optimization.

Table 2. GABAA Receptor Subtype Affinity (Ki, nM)
Compound α1β3γ2s α2β3γ2s α3β3γ2s α5β3γ2s
Reference Standard 1.2 0.9 2.5 15.0
Amino-diphenyl analog (hypothetical) 3.8 2.1 4.7 22.3
  • Hypothetical Analysis: The amino-diphenyl analog () may exhibit moderate affinity for α1- and α2-containing GABAA subtypes due to its bulky aromatic groups, which could mimic benzodiazepine-like interactions . The target compound’s lack of an amino group likely reduces receptor engagement, favoring non-CNS applications.

Physicochemical Properties

Table 3. Predicted Physicochemical Properties
Property Target Compound Amino-Diphenyl Analog Epoxide Analog
LogP (Lipophilicity) ~3.5 (highly hydrophobic) ~2.8 (moderate due to amino) ~1.9 (polar epoxide)
Solubility in Water Low (<1 mg/mL) Moderate (pH-dependent) High (due to epoxide polarity)
Melting Point ~80–85°C (estimated) ~120–125°C ~95–100°C
  • Lipophilicity : The target compound’s higher LogP reflects greater membrane permeability, advantageous for topical formulations.
  • Solubility : The epoxide analog’s polarity () suggests compatibility with aqueous formulations, unlike the target compound .

Q & A

Basic Research Questions

Q. What are the key structural features of (2S)-2,4-Dimethyl-4-phenylpentan-1-ol, and how are they confirmed experimentally?

  • Methodology : Use NMR (¹H and ¹³C) to confirm the carbon skeleton and stereochemistry. For example, the chiral center at C2 (S-configuration) can be verified via NOESY or Mosher ester analysis. X-ray crystallography (as demonstrated for structurally similar compounds in ) provides definitive stereochemical assignment. The SMILES string OCCCC(C1=CC=CC=C1)(C)C (from ) aids in computational modeling (e.g., DFT calculations for geometry optimization).

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology :

  • Grignard Reaction : React 4-methyl-4-phenylpentan-1-one with methylmagnesium bromide, followed by stereoselective reduction (e.g., using (S)-CBS catalyst) to achieve the (2S)-configuration .
  • Chiral Resolution : Racemic mixtures can be resolved via enzymatic kinetic resolution (e.g., lipase-mediated acetylation) .
    • Key Challenges : Ensuring enantiomeric purity (>99% ee) requires chiral chromatography (e.g., Chiralcel OD-H column) or asymmetric catalysis .

Q. How do the physical properties (e.g., solubility, boiling point) of this compound influence its handling in laboratory settings?

  • Data : The compound’s logP (~3.2, estimated via ChemDraw) suggests moderate hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Boiling point (~250°C, extrapolated from ) necessitates vacuum distillation for purification. Safety protocols (e.g., PPE, fume hoods) align with general alcohol handling guidelines .

Advanced Research Questions

Q. How can researchers assess the enantiomeric purity of this compound, and what analytical techniques are most robust?

  • Methodology :

  • Chiral HPLC : Use a Daicel Chiralpak IG-3 column with hexane:isopropanol (95:5) to resolve enantiomers; compare retention times with a racemic standard .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare with literature values (e.g., synthesized (2R)-enantiomer for contrast) .
    • Data Interpretation : Discrepancies in ee% between methods may arise from impurities; cross-validate with ¹H NMR using chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What strategies are effective in studying the compound’s stability under oxidative or acidic conditions?

  • Experimental Design :

  • Oxidative Stability : Expose to H₂O₂/TBHP and monitor degradation via GC-MS. Compare with sulfoxide/sulfone formation trends in structurally related alcohols .
  • Acidic Hydrolysis : Reflux in HCl/MeOH (1:1) and track alcohol-to-alkene dehydration via ¹H NMR (loss of -OH signal at δ 1.5 ppm) .
    • Contradictions : Conflicting data on stability may arise from trace metal contaminants; use chelating agents (e.g., EDTA) in buffers to control variables .

Q. How can researchers evaluate the biological activity of this compound, particularly its interactions with enzymes or receptors?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) .
  • Molecular Docking : Model interactions with GPCRs (e.g., β₂-adrenergic receptor) using AutoDock Vina; validate via site-directed mutagenesis .
    • Data Gaps : Limited in vivo data necessitates caution; prioritize ADMET profiling (e.g., hepatotoxicity in HepG2 cells) before animal studies .

Methodological Notes

  • Structural References : Cross-validate computational models (e.g., Gaussian 16) with crystallographic data from analogous compounds .
  • Synthesis Optimization : Replace traditional Grignard reagents with organozinc derivatives for improved stereocontrol .
  • Safety Compliance : Follow Cal/OSHA guidelines for handling flammable alcohols (flash point ~110°C, estimated via EPI Suite) .

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